4-hydroxytetrahydro-2H-pyran-2-one chemical properties
4-hydroxytetrahydro-2H-pyran-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-hydroxytetrahydro-2H-pyran-2-one
This guide provides a comprehensive technical overview of 4-hydroxytetrahydro-2H-pyran-2-one, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, spectroscopic signatures, synthetic strategies, and reactivity of this versatile scaffold. Our analysis is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Introduction
4-hydroxytetrahydro-2H-pyran-2-one (also known as 4-hydroxy-δ-valerolactone) is a saturated heterocyclic compound featuring a six-membered tetrahydropyran ring, a lactone (cyclic ester) functional group at position 2, and a hydroxyl group at position 4. The presence of a stereocenter at the C4 position makes it a valuable chiral intermediate for the stereoselective synthesis of complex natural products and pharmacologically active molecules.[1] Its structural relatives, the broader class of 2H-pyran-2-ones, are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects, making this scaffold a subject of significant interest in drug discovery.[1][2]
Physicochemical and Structural Properties
The fundamental properties of 4-hydroxytetrahydro-2H-pyran-2-one are summarized below. These characteristics are essential for its handling, reaction design, and purification.
| Property | Value | Source |
| IUPAC Name | 4-hydroxyoxan-2-one | [3] |
| Molecular Formula | C₅H₈O₃ | [3] |
| Molecular Weight | 116.11 g/mol | [3] |
| CAS Number | 61892-56-6 | [3] |
| Appearance | Solid (predicted) | [4] |
| XLogP3 | -0.4 | [3] |
The molecule's structure, featuring both a hydrogen bond donor (hydroxyl) and acceptor (lactone carbonyl), influences its solubility and crystalline properties.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and purity of 4-hydroxytetrahydro-2H-pyran-2-one. The expected data are derived from the analysis of its functional groups and data from structurally similar compounds.[4][5]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH(OH)- | ~3.8 - 4.2 ppm | Proton on a carbon bearing an electronegative oxygen atom. |
| -CH₂-O- | ~4.1 - 4.5 ppm | Protons on the carbon adjacent to the ring oxygen. | |
| -CH₂-C=O | ~2.3 - 2.7 ppm | Protons alpha to the carbonyl group. | |
| -OH | Broad, ~2.0 - 5.0 ppm | Exchangeable proton, chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | C=O (Lactone) | ~170 - 175 ppm | Carbonyl carbon in a six-membered ring lactone. |
| -C(OH)- | ~65 - 75 ppm | Carbon atom attached to the hydroxyl group. | |
| -C-O- (Ring) | ~60 - 70 ppm | Carbon atom adjacent to the ring oxygen. | |
| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | Characteristic of the hydroxyl group's hydrogen bonding. |
| C=O Stretch | ~1710 - 1740 cm⁻¹ (strong) | Typical for a saturated six-membered ring lactone carbonyl. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 116.05 | Corresponds to the molecular weight of C₅H₈O₃. |
Synthesis Methodologies
The synthesis of 4-hydroxy-2-pyrones is a well-established area of organic chemistry. A predominant and biomimetic strategy involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents.[6] This approach mimics the polyketide biosynthetic pathways found in nature.[7]
Experimental Protocol: Synthesis via Cyclization of a β,δ-diketo Ester (Representative)
This protocol describes a general method for synthesizing a 4-hydroxy-2-pyrone ring system. The specific choice of starting materials will determine the substituents on the final product.
Materials:
-
A suitable β,δ-diketo ester or 1,3,5-tricarbonyl precursor
-
Sulfuric acid (concentrated) or a base like sodium ethoxide
-
Appropriate solvents (e.g., ethanol, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 1,3,5-tricarbonyl precursor in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cyclization:
-
Acid Catalysis: Cool the solution in an ice bath and slowly add concentrated sulfuric acid. The acid catalyzes the intramolecular aldol-type condensation. Allow the reaction to stir at room temperature or with gentle heating until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Base Catalysis: Alternatively, treat the precursor with a base such as sodium ethoxide in ethanol to facilitate cyclization.
-
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxy-2-pyrone derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry as detailed in Section 2.
Causality Note: The choice between acid or base catalysis depends on the stability of the precursor and the desired reaction kinetics. Acid catalysis promotes the enolization and subsequent cyclization, while bases deprotonate the acidic α-carbon to initiate the condensation.
Chemical Reactivity and Synthetic Utility
4-hydroxytetrahydro-2H-pyran-2-one is a bifunctional molecule whose reactivity is dominated by its hydroxyl and lactone groups. This dual reactivity makes it a powerful scaffold for building molecular complexity.[8][9]
-
Reactions at the Hydroxyl Group: The secondary alcohol at C4 can undergo standard transformations such as oxidation (e.g., using PCC, Swern, or TEMPO) to form the corresponding ketone, tetrahydro-4H-pyran-2,4-dione. It can also be esterified or etherified to introduce a wide variety of functional groups.
-
Reactions of the Lactone: The lactone is susceptible to nucleophilic attack, leading to ring-opening. This is a key transformation for converting the cyclic scaffold into highly functionalized linear molecules. For example, reaction with amines yields amides, while basic hydrolysis affords the corresponding 4,5-dihydroxypentanoic acid.[10]
Applications in Research and Drug Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 4-hydroxytetrahydro-2H-pyran-2-one serves as a valuable intermediate for accessing these complex structures.[11]
-
Chiral Building Block: The stereocenter at C4 allows for the synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.[1]
-
Synthesis of Bioactive Molecules: Derivatives of this core have been used to synthesize compounds with potential therapeutic applications, including thrombin inhibitors and histamine H3 receptor antagonists.[11]
-
Scaffold for Diversity-Oriented Synthesis: The dual functionality allows for the creation of diverse molecular libraries for high-throughput screening, accelerating the discovery of new drug leads.
Stability and Storage
To maintain the chemical integrity of 4-hydroxytetrahydro-2H-pyran-2-one, proper storage is essential.
-
Recommended Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
-
Moisture Sensitivity: As a lactone, it is susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, it must be protected from moisture and atmospheric humidity.[12]
-
Incompatibilities: Avoid storage with strong oxidizing agents, which could react with the secondary alcohol, and strong acids or bases, which could catalyze ring-opening.[12]
Conclusion
4-hydroxytetrahydro-2H-pyran-2-one is a highly valuable and versatile chemical entity. Its well-defined physicochemical properties, predictable spectroscopic signatures, and dual reactivity make it an indispensable tool for synthetic chemists. Its utility as a chiral building block for constructing complex and biologically active molecules ensures its continued importance in academic research and the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in the development of next-generation therapeutics.
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Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325923, (4S)-Tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5348. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10396821, 4-Hydroxy-tetrahydro-pyran-2-one. Retrieved March 7, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved March 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612, Lactic Acid. Retrieved March 7, 2026, from [Link]
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ResearchGate. (2026, February). 2H-Pyran-2-ones: Structures, syntheses, transformations, applications. Retrieved March 7, 2026, from [Link]
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MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8036. [Link]
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Cheméo. (n.d.). Chemical Properties of L-Lactic acid (CAS 79-33-4). Retrieved March 7, 2026, from [Link]
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ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved March 7, 2026, from [Link]
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MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8036. [Link]
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